Methyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate
Description
Methyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is a pyrrolopyrimidine derivative characterized by a methyl substituent at position 6 and a methyl ester group at position 2. The methyl ester at position 4 enhances lipophilicity, while the 6-methyl group contributes to steric and electronic modulation.
Properties
IUPAC Name |
methyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-5-3-6-7(9(13)14-2)10-4-11-8(6)12-5/h3-4H,1-2H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQLEUWWBRIBRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=CN=C2N1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801154638 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, 6-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801154638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638767-69-7 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, 6-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638767-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, 6-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801154638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloropyrrolo[2,3-d]pyrimidine with methyl chloroformate in the presence of a base such as sodium hydride . The reaction is carried out in a solvent like dimethylformamide (DMF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of eco-friendly solvents and reagents is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, such as amines.
Substitution: It can undergo nucleophilic substitution reactions, where the methyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Methyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: This compound is investigated for its potential as an anti-inflammatory, antiviral, and anticancer agent.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For instance, it may act as a kinase inhibitor, affecting signal transduction pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key differences among analogs arise from substituent variations, which influence solubility, reactivity, and biological interactions. Below is a comparative table of selected compounds:
Stereochemical and Structural Considerations
- Diastereomers : The dihydro analog in exists as a diastereomeric mixture, highlighting the role of stereochemistry in pharmacological activity. Such mixtures may require chiral resolution for therapeutic use .
Biological Activity
Methyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.
Overview of the Compound
This compound (CAS No. 1638767-69-7) features a pyrrolo[2,3-d]pyrimidine core. Its structure allows for various chemical modifications, making it a versatile building block in the synthesis of bioactive molecules. The compound is primarily recognized for its potential as an enzyme inhibitor and receptor ligand in biological systems .
The synthesis of this compound typically involves cyclization reactions using precursors such as 4-chloropyrrolo[2,3-d]pyrimidine and methyl chloroformate in the presence of bases like sodium hydride. The reaction conditions can be optimized for large-scale production using eco-friendly reagents and continuous flow reactors.
This compound exhibits its biological activity through several mechanisms:
- Enzyme Inhibition : The compound acts as a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFTase), a crucial enzyme in purine biosynthesis. This inhibition leads to a decrease in tumor cell proliferation, particularly in folate receptor-expressing cells .
- Receptor Binding : It may also interact with specific receptors involved in signal transduction pathways, potentially affecting cell growth and differentiation.
Anticancer Activity
Research indicates that this compound demonstrates significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by targeting metabolic pathways essential for tumor growth. Notably, compounds derived from this structure have exhibited enhanced potency against cancer cells compared to traditional antifolates like methotrexate (MTX) and pemetrexed (PMX) .
Antiviral Properties
In addition to its anticancer effects, this compound has shown promise as an antiviral agent. Studies have reported its effectiveness against viruses such as Zika virus (ZIKV) and Dengue virus (DENV), with EC50 values indicating substantial antiviral activity at low concentrations .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 4-Aminopyrrolo[2,3-d]pyrimidine | Antitubercular | Inhibits specific enzymes involved in bacterial metabolism |
| 7-Alkyl-4-amino-7H-pyrrolo[2,3-d]pyrimidine | Cytotoxicity against tumor cells | Similar enzyme inhibition pathways as Methyl 6-methyl... |
The distinct substitution pattern of this compound contributes to its unique biological profile compared to these analogs.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Inhibition of Tumor Cell Proliferation : A study demonstrated that derivatives of this compound significantly inhibited the growth of folate receptor-expressing tumors through GARFTase inhibition. The most potent analog showed IC50 values markedly lower than those of classical antifolates .
- Antiviral Efficacy : Another research effort identified the compound's capacity to inhibit ZIKV and DENV replication in vitro, showcasing its potential as a therapeutic candidate against viral infections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
